3-bromo-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
3-Bromo-1H-pyrrolo[2,3-c]pyridine is an organic compound with the molecular formula C7H5BrN2. It is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is widely used in organic synthesis and can serve as a drug intermediate or an active pharmaceutical ingredient. It is often employed in the synthesis of derivatives for scientific research, including potential anti-cancer and anti-inflammatory drugs .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyridine derivatives can have potent activities against certain types of enzymes . The nature of these interactions is likely dependent on the specific structure of the 3-Bromo-1H-pyrrolo[2,3-c]pyridine molecule and the biomolecules it interacts with .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-bromo-1H-pyrrolo[2,3-c]pyridine involves the reaction of indole with bromoethane under alkaline conditions. The process typically includes the following steps:
Formation of Intermediate: Indole reacts with ethyl bromide in a basic medium, such as a sodium carbonate solution, to form an intermediate product.
Acid Treatment: The intermediate product undergoes acid treatment.
Crystallization: The final product is obtained through crystallization and purification.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-c]pyridine derivatives .
Scientific Research Applications
3-Bromo-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs targeting various diseases, such as cancer and inflammatory disorders.
Industry: It is used in the synthesis of materials for electronic applications, such as organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting FGFRs, these derivatives can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
- 3-Bromo-1H-pyrrolo[3,2-c]pyridine
- 3-Bromo-5-azaindole
- 1H-Pyrrolo[3,2-c]pyridine
Comparison: 3-Bromo-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGAQTLMZAEUKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496997 |
Source
|
Record name | 3-Bromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67058-76-8 |
Source
|
Record name | 3-Bromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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